molecular formula C22H25N3O4 B2673839 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide CAS No. 894018-42-9

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Cat. No.: B2673839
CAS No.: 894018-42-9
M. Wt: 395.459
InChI Key: OGPZYSWISRURHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolidinone ring and an indoline ring, both of which are common structures in many biologically active compounds . The presence of the dimethoxyphenyl group suggests that it may have properties similar to other compounds with this group, such as certain phenethylamines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions with primary aromatic amines or substituted piperazines .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

Future Directions

The future directions for research on such a compound could include further elucidation of its synthesis, structure, and properties, as well as investigation of its potential biological activities .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-10-15-6-4-5-7-18(15)25(14)22(27)23-16-11-21(26)24(13-16)17-8-9-19(28-2)20(12-17)29-3/h4-9,12,14,16H,10-11,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPZYSWISRURHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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